

# Phlorizin: A Comprehensive Technical Guide to its Chemical Structure and Properties

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## Compound of Interest

Compound Name: *Phlorizin*

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## Abstract

**Phlorizin**, a dihydrochalcone glucoside first isolated from the bark of the apple tree (*Malus*), has been a subject of significant scientific interest due to its potent inhibitory effects on sodium-glucose cotransporters (SGLTs). This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological mechanism of action of **phlorizin**. Detailed experimental protocols for its extraction, purification, and characterization are provided, alongside a summary of its quantitative data. A visual representation of its primary signaling pathway is also included to facilitate a deeper understanding of its pharmacological effects.

## Chemical Structure and Identification

**Phlorizin** is structurally composed of a phloretin aglycone linked to a  $\beta$ -D-glucopyranosyl moiety via an O-glycosidic bond at the 2'-position.<sup>[1][2]</sup> Its systematic IUPAC name is 1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one.<sup>[1]</sup>

Table 1: Chemical Identifiers and Molecular Properties of **Phlorizin**

Identifier	Value	Reference
IUPAC Name	1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxyphenyl)propan-1-one	[1]
CAS Number	60-81-1	[1]
Molecular Formula	C <sub>21</sub> H <sub>24</sub> O <sub>10</sub>	[1][3]
Molecular Weight	436.41 g/mol	[1][3]
Canonical SMILES	<chem>C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2O[C@H]3--INVALID-LINK--CO)O)O"&gt;C@@(HO)O)O)O</chem>	[1]
InChI Key	IOUVKUPGCMBWBT-QNDFHXLGSA-N	[1]

## Physicochemical Properties

**Phlorizin** is a white to off-white or light yellow solid.[1][4] It is sparingly soluble in cold water and ether but dissolves in hot water, ethanol, and other organic solvents like DMSO and DMF. [5][6][7]

Table 2: Physicochemical Data of **Phlorizin**

Property	Value	Reference
Melting Point	106-114 °C	[7][8]
Solubility	- DMSO: ~30 mg/mL- DMF: ~30 mg/mL- Ethanol: ~5 mg/mL- Water: 1 mg/mL at 22°C- 1:1 DMSO:PBS (pH 7.2): ~0.5 mg/mL	[1][9]
pKa (strongest acidic)	7.15 - 7.87	[3][10]
LogP	0.45	[8]
Appearance	White to off-white or light yellow solid	[1][4]

## Spectroscopic Data

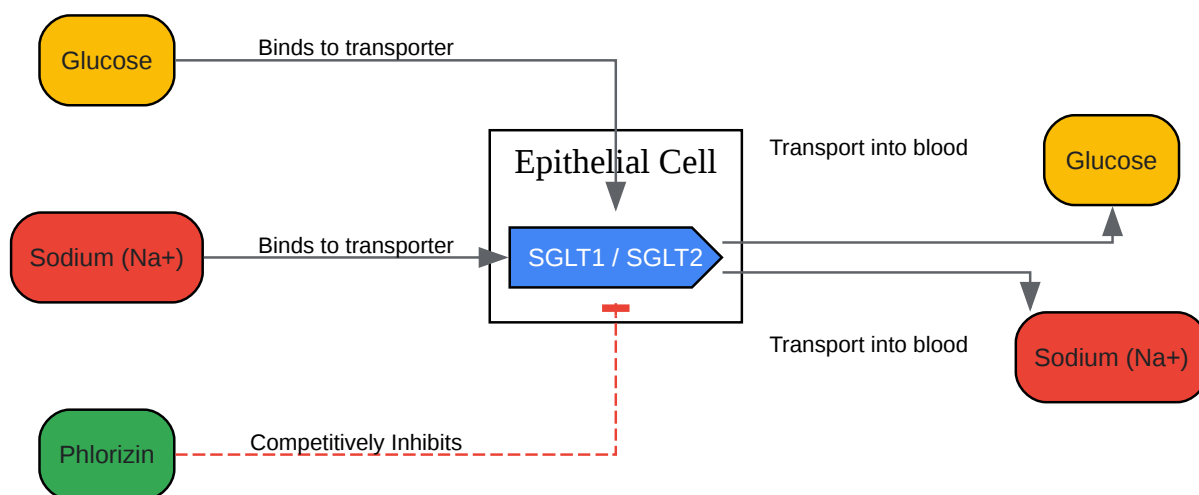
The structural elucidation of **phlorizin** is supported by various spectroscopic techniques.

Table 3: Spectroscopic Data of **Phlorizin**

Technique	Data	Reference
UV-Vis ( $\lambda_{\text{max}}$ )	224, 285 nm	[11][12]
$^1\text{H}$ NMR (DMSO- $d_6$ , 400 MHz)	$\delta$ (ppm): 13.53, 10.62, 9.13, 7.04-7.06, 6.64-6.67, 6.14-6.15, 5.94-5.95, 5.32-5.33, 5.18-5.19, 5.08-5.09, 4.94-4.96, 4.63, 3.70-3.74, 3.27-3.53, 2.78-2.81.	[1][13]
$^{13}\text{C}$ NMR (DMSO- $d_6$ , 100.54 MHz)	$\delta$ (ppm): 204.63, 165.29, 164.34, 160.74, 155.16, 131.44, 129.07, 114.89, 105.07, 100.71, 96.74, 94.23, 77.16, 76.59, 73.10, 69.35, 60.46, 44.88, 28.92.	[1]

## Mechanism of Action: SGLT Inhibition

**Phlorizin** is a potent, non-selective, and competitive inhibitor of sodium-glucose cotransporters SGLT1 and SGLT2.[6][8] These transporters are primarily located in the brush border membrane of the proximal renal tubules and the small intestine. By competitively binding to these transporters, **phlorizin** blocks the reabsorption of glucose from the glomerular filtrate back into the bloodstream and inhibits glucose absorption from the intestines, leading to glycosuria (excretion of glucose in urine) and a reduction in blood glucose levels.[3][6]



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Mechanism of **Phlorizin** as a competitive inhibitor of SGLT1/SGLT2.

## Experimental Protocols

### Extraction and Purification of Phlorizin from Apple Tree Bark

This protocol describes a common method for the extraction and subsequent purification of **phlorizin** to a high degree of purity.[5][7]

Materials:

- Dried and powdered apple tree bark
- 40% Ethanol solution

- Ethyl acetate
- Chloroform
- Methanol
- n-Butanol
- Deionized water
- High-Speed Counter-Current Chromatography (HSCCC) system
- HPLC system for purity analysis

#### Procedure:

- Extraction:
  1. Macerate the powdered apple tree bark with a 40% ethanol solution at a solid-to-liquid ratio of 1:30.
  2. Perform reflux extraction for 1 hour.
  3. Filter the extract and concentrate it under reduced pressure to obtain a crude extract.
- Preliminary Purification:
  1. Dissolve the crude extract in water and perform a liquid-liquid extraction with ethyl acetate.
  2. Collect the ethyl acetate phase, which contains the majority of the **phlorizin**.
  3. Evaporate the ethyl acetate to yield a **phlorizin**-enriched crude extract.
- HSCCC Purification:
  1. Prepare a two-phase solvent system of chloroform-methanol-n-butanol-water (5:4:0.5:3, v/v/v/v).

2. Dissolve the enriched extract in a mixture of the upper and lower phases of the solvent system.
  3. Inject the sample into the HSCCC system.
  4. Use the lower phase as the mobile phase in the head-to-tail elution mode.
  5. Monitor the effluent at 280 nm.
  6. Collect the fractions corresponding to the **phlorizin** peak.
- Purity Analysis:
    1. Analyze the collected fractions using HPLC with UV detection to confirm the purity of the isolated **phlorizin**.
    2. Combine the high-purity fractions and evaporate the solvent to obtain pure **phlorizin**.

## Determination of Melting Point

The melting point is a crucial parameter for assessing the purity of a crystalline solid like **phlorizin**.<sup>[2][4][14]</sup>

Materials:

- Purified **phlorizin**
- Capillary tubes (sealed at one end)
- Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup
- Thermometer

Procedure:

- Finely powder a small amount of dry, purified **phlorizin**.
- Pack the powdered **phlorizin** into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the block rapidly to a temperature about 15-20°C below the expected melting point of **phlorizin**.
- Then, decrease the heating rate to approximately 1-2°C per minute.
- Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting). This range is the melting point.
- A sharp melting point range (e.g., 0.5-1°C) is indicative of high purity.

## UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the wavelengths of maximum absorbance of **phlorizin**, which is useful for its quantification.[\[15\]](#)

Materials:

- Purified **phlorizin**
- Ethanol (spectroscopic grade)
- Quartz cuvettes
- UV-Vis spectrophotometer

Procedure:

- Prepare a stock solution of **phlorizin** in ethanol of a known concentration.
- Prepare a series of dilutions from the stock solution.
- Use ethanol as the blank reference.
- Record the UV-Vis spectrum of each dilution over a wavelength range of 200-400 nm.

- Identify the wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ). For **phlorizin**, these are typically around 224 nm and 285 nm.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are powerful techniques for the structural confirmation of **phlorizin**.<sup>[1][16]</sup>

Materials:

- Purified **phlorizin** (5-10 mg for  $^1\text{H}$ , 20-50 mg for  $^{13}\text{C}$ )
- Deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ )
- NMR tubes
- NMR spectrometer

Procedure:

- Dissolve the **phlorizin** sample in an appropriate volume of  $\text{DMSO-d}_6$  in an NMR tube.
- Acquire the  $^1\text{H}$  NMR spectrum. Typical parameters for a 400 MHz spectrometer would include a sufficient number of scans to achieve a good signal-to-noise ratio.
- Acquire the  $^{13}\text{C}$  NMR spectrum. This will require a longer acquisition time due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- Process the spectra (Fourier transformation, phase correction, and baseline correction).
- Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of **phlorizin**.

## Conclusion

**Phlorizin** stands as a pivotal molecule in the study of glucose transport and has served as a foundational scaffold for the development of modern antidiabetic drugs. This guide has provided a detailed technical overview of its chemical structure, physicochemical properties,



and mechanism of action. The included experimental protocols offer a practical framework for researchers engaged in the isolation, characterization, and biological evaluation of this important natural product. A thorough understanding of these fundamental aspects is crucial for leveraging the therapeutic potential of **phlorizin** and its derivatives in future drug discovery and development endeavors.

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